3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine

説明

Historical Context and Development

The development of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine emerged from the broader historical trajectory of phenothiazine chemistry, which began in the late 19th century with Heinrich Bernthsen's synthesis of phenothiazine in 1883. The subsequent decades witnessed systematic exploration of phenothiazine derivatives, initially focusing on their biological activities and pharmaceutical applications. However, the industrial potential of these compounds became apparent through their effectiveness as antioxidants and stabilizers for organic materials.

The specific development of alkyl-substituted phenothiazines gained momentum in the mid-20th century when researchers recognized that strategic substitution could dramatically enhance the antioxidant properties of the parent molecule. Patent literature from 1970 documents improved processes for producing alkyl-substituted phenothiazines through direct alkylation utilizing alkyl halides as alkylating agents. These processes involved reacting phenothiazine with large excesses of alkyl halides in the presence of aluminum halide catalysts, with reaction conditions typically maintained at temperatures between 55 and 200 degrees Celsius.

The commercialization of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine under the trade name Irganox LO 3 represented a significant milestone in the application of phenothiazine chemistry to industrial polymer stabilization. This development reflected growing demands for high-performance antioxidants capable of protecting polymers and organic materials against thermo-oxidative degradation during manufacturing, processing, and end-use applications. The compound's introduction addressed specific challenges in polymer processing where traditional antioxidants proved inadequate under high-temperature conditions.

Core Structural Features and Derivative Classification

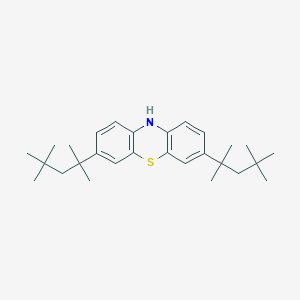

The molecular architecture of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine represents a sophisticated modification of the basic phenothiazine framework through the incorporation of sterically demanding substituents. The compound possesses the molecular formula C₂₈H₄₁NS with a molecular weight of 423.7 grams per mole. The structural modification involves the substitution of hydrogen atoms at positions 3 and 7 of the phenothiazine ring system with 1,1,3,3-tetramethylbutyl groups, commonly referred to as tertiary octyl groups.

Table 1: Physical Properties of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₄₁NS | |

| Molecular Weight | 423.7 g/mol | |

| Density | 0.992 g/cm³ | |

| Boiling Point | 512.4°C at 760 mmHg | |

| Flash Point | 263.7°C | |

| LogP | 9.46 | |

| Exact Mass | 423.296 g/mol |

The tertiary octyl substituents create significant steric hindrance around the phenothiazine core, which enhances the compound's thermal stability and improves its radical-scavenging efficiency. This steric protection mechanism prevents easy access of oxidizing species to the central phenothiazine nitrogen atom while simultaneously providing multiple sites for radical termination reactions. The bulky nature of these substituents also reduces the compound's volatility, making it suitable for high-temperature applications where evaporative loss of antioxidants poses operational challenges.

The classification of this compound within the broader phenothiazine derivative family places it among the alkyl-substituted variants specifically designed for antioxidant applications. Unlike pharmaceutical phenothiazine derivatives that typically contain polar functional groups to enhance bioavailability, industrial phenothiazine antioxidants like 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine feature hydrophobic substituents that improve compatibility with polymer matrices and organic media. The compound's high lipophilicity, evidenced by its LogP value of 9.46, facilitates its integration into lipid bilayers and hydrophobic polymer systems.

Academic Relevance in Materials Science and Biochemistry

The academic significance of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine extends across multiple scientific disciplines, with particular prominence in materials science and biochemistry research. In materials science applications, the compound serves as a model system for understanding structure-activity relationships in antioxidant design and polymer stabilization mechanisms. Research has demonstrated that the compound's effectiveness stems from its ability to function through multiple antioxidant mechanisms, including hydrogen atom transfer, radical adduct formation, and single electron transfer processes.

Table 2: Antioxidant Mechanisms and Effectiveness

Studies utilizing density functional theory calculations have revealed that phenothiazine derivatives, including 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine, exhibit excellent antioxidant activity in aqueous environments due to their characteristic diffusion-controlled regime processes. The research indicates that these compounds can effectively scavenge various reactive oxygen species, including hydroxyl radicals, hydroperoxyl radicals, and methoxy radicals, through different mechanistic pathways depending on the specific radical involved.

In polymer science research, investigations have focused on the compound's role in preventing thermal oxidative degradation of polyethylene and other polyolefin materials. The compound's effectiveness in extending polymer service life has been attributed to its ability to interrupt radical chain reactions that lead to polymer degradation. Research comparing different hindered phenolic antioxidants has shown that compounds with structural similarities to 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine demonstrate superior performance in oxidation induction time tests, with values reaching up to 97 minutes compared to shorter times for less sterically hindered alternatives.

Biochemical research has explored the dual nature of phenothiazine derivatives, revealing that their antioxidant versus prooxidant behavior depends significantly on the environmental conditions. Studies have demonstrated that in aqueous solutions, phenothiazine compounds act as excellent antioxidants, while in lipid media, they may behave as prooxidants due to the formation of stable phenothiazinyl radicals. This environmental dependence has important implications for understanding how these compounds function in biological systems and polymer matrices with varying polarity.

The compound's academic relevance extends to fundamental studies of radical chemistry and oxidation mechanisms. Research has shown that phenothiazine derivatives can participate in regenerative antioxidant cycles, where the initially formed radical cation can react with superoxide radical anions to regenerate the parent compound while simultaneously forming molecular oxygen. This regenerative capacity suggests that a single molecule of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine may be capable of neutralizing multiple radical species during its active lifetime, enhancing its overall antioxidant efficiency.

特性

IUPAC Name |

3,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-11-13-21-23(15-19)30-24-16-20(12-14-22(24)29-21)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXJHQBFMJESBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147103 | |

| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-33-7 | |

| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Laboratory-Scale Alkylation

The foundational approach to synthesizing 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves direct alkylation of phenothiazine using 1,1,3,3-tetramethylbutyl chloride (tert-octyl chloride). The reaction proceeds via nucleophilic aromatic substitution, leveraging the electron-rich nature of the phenothiazine ring.

Key Reaction Parameters :

-

Base : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) deprotonates phenothiazine, generating a nucleophilic intermediate.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction at elevated temperatures (80–100°C).

-

Stoichiometry : A 1:2.2 molar ratio of phenothiazine to tert-octyl chloride ensures complete disubstitution.

Typical Procedure :

-

Phenothiazine (1 eq) is suspended in anhydrous DMF under nitrogen.

-

NaH (2.2 eq) is added slowly to avoid exothermic decomposition.

-

Tert-octyl chloride (2.2 eq) is introduced dropwise, and the mixture is stirred at 90°C for 24–48 hours.

-

The crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the target compound.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 65–72% |

| Purity (HPLC) | >98% |

Industrial-Scale Production

Industrial synthesis prioritizes efficiency and cost-effectiveness, often employing continuous flow reactors to mitigate safety risks associated with exothermic reactions.

Process Enhancements :

-

Continuous Flow Systems : Tert-octyl chloride and phenothiazine are fed into a tubular reactor with inline mixing, reducing reaction time to 2–4 hours.

-

Catalyst Recycling : Heterogeneous bases like hydrotalcite minimize waste and enable catalyst reuse.

-

Solvent Recovery : Distillation units reclaim DMF, aligning with green chemistry principles.

Scalability Metrics :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–50 g | 100–500 kg |

| Annual Production | N/A | 10–50 metric tons |

Reaction Optimization

Solvent and Temperature Effects

Solvent polarity and temperature critically influence reaction kinetics. DMF outperforms THF due to its higher dielectric constant, stabilizing ionic intermediates. Elevated temperatures (≥90°C) overcome steric hindrance from tert-octyl groups, though excessive heat promotes side reactions like over-alkylation.

Comparative Solvent Performance :

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 24 | 72 |

| THF | 7.6 | 48 | 58 |

| Toluene | 2.4 | 72 | <10 |

Base Selection

Strong, non-nucleophilic bases like NaH prevent competitive elimination reactions. Alternative bases such as K2CO3 or Cs2CO3 result in incomplete deprotonation, reducing yields to 30–40%.

Mechanistic Insights

The alkylation proceeds via a two-step mechanism:

-

Deprotonation : Base abstracts the N–H proton, generating a resonance-stabilized phenothiazide anion.

-

Nucleophilic Attack : The anion attacks tert-octyl chloride, displacing chloride and forming the C–C bond.

Steric hindrance from the first tert-octyl group slows the second alkylation, necessitating excess alkylating agent. Computational studies suggest the 3- and 7-positions are favored due to minimal steric clash compared to the 1- and 9-positions.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with a gradient eluent (petroleum ether to ethyl acetate) removes unreacted phenothiazine and monoalkylated byproducts. Recrystallization from hexane/ethyl acetate mixtures further enhances purity.

Typical Chromatography Conditions :

| Stationary Phase | Mobile Phase | Rf Value |

|---|---|---|

| Silica Gel 60 | 9:1 Petroleum Ether:EtOAc | 0.45 |

Spectroscopic Confirmation

-

1H NMR : Absence of N–H signal (δ 8.2 ppm) confirms complete alkylation. Tert-octyl protons appear as multiplets at δ 1.2–1.6 ppm.

-

MS (ESI+) : m/z 463.76 [M+H]+, consistent with the molecular formula C30H46NS.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky tert-octyl groups impede second alkylation, often leaving 5–10% monoalkylated byproduct. Strategies to address this include:

Byproduct Formation

Over-alkylation at the 10-position occurs if excess alkylating agent is used. Strict stoichiometric control and incremental reagent addition mitigate this issue.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the phenothiazine core to its corresponding phenothiazine dihydro form. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: The bulky tert-octyl groups can participate in electrophilic aromatic substitution reactions, although steric hindrance may limit the reactivity.

Common Reagents and Conditions:

Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.

Reduction: LiAlH₄, THF as solvent.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro-phenothiazine derivatives.

Substitution: Halogenated phenothiazine derivatives.

科学的研究の応用

Antioxidant Applications

One of the primary uses of 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is as an antioxidant. Antioxidants are crucial in preventing oxidative degradation in materials and biological systems.

Case Study: Polymer Stabilization

In polymer chemistry, phenothiazine derivatives are often used to enhance the thermal stability of polymers by scavenging free radicals generated during thermal processing or exposure to UV light. Research indicates that incorporating this compound into polymer matrices significantly improves their lifespan and performance under stress conditions .

Photovoltaic Applications

The compound has been investigated for its role in organic photovoltaics (OPVs). Its ability to act as a charge transport material is particularly noteworthy.

Case Study: Organic Solar Cells

Studies have shown that incorporating 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine into OPV systems enhances charge mobility and overall efficiency. The compound's structural characteristics allow it to facilitate electron transfer processes effectively .

Biological Applications

Research has also explored the potential biological applications of this compound due to its phenothiazine structure.

Case Study: Anticancer Activity

Preliminary studies suggest that derivatives of phenothiazine exhibit anticancer properties by inducing apoptosis in cancer cells. The specific application of 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine in this context is still under investigation but shows promise for future therapeutic developments .

Material Science

In material science, this compound serves as a stabilizer for various materials due to its ability to absorb UV radiation and prevent degradation.

Case Study: Coatings and Plastics

The incorporation of this compound into coatings has been shown to improve UV resistance and prolong the durability of painted surfaces and plastics exposed to sunlight . This application is particularly relevant in industries that require long-lasting materials.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antioxidant | Prevents oxidative degradation in materials | Enhanced stability and lifespan |

| Photovoltaics | Acts as a charge transport material in organic solar cells | Improved charge mobility and efficiency |

| Biological | Potential anticancer properties | Induction of apoptosis in cancer cells |

| Material Science | Stabilizer for coatings and plastics | UV resistance and durability |

作用機序

The mechanism by which 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine exerts its effects is primarily through interaction with biological membranes and proteins. The bulky tert-octyl groups enhance lipophilicity, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes, including signal transduction and ion transport.

類似化合物との比較

Comparison with Structurally Similar Phenothiazine Derivatives

Halogenated Derivatives

3,7-Dibromo-10H-phenothiazine (CAS 21667-32-3)

- Molecular Formula : C₁₂H₇Br₂NS

- Molecular Weight : 357.07 g/mol

- Key Features: Bromine atoms at positions 3 and 7 introduce electron-withdrawing effects, altering electronic properties. This compound is a precursor for synthesizing functionalized phenothiazines, including those used in solar cells and single-molecule electronics due to its planar structure and redox activity .

- Synthesis: Bromination of phenothiazine using bromine in acetic acid yields 3,7-dibromo derivatives .

3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine (CAS 89922-59-8)

Comparison with Target Compound :

| Property | 3,7-Bis(tert-octyl)-10H-phenothiazine | 3,7-Dibromo-10H-phenothiazine |

|---|---|---|

| Substituents | Electron-donating tert-octyl | Electron-withdrawing Br |

| Molecular Weight | 463.76 g/mol | 357.07 g/mol |

| Thermal Stability | High (due to bulky groups) | Moderate |

| Primary Application | Antioxidant (Irganox LO 3) | Electronic materials |

Alkylated and Functionalized Derivatives

3,7-Dibromo-10-hexylphenothiazine (CAS 312924-93-9)

- Molecular Formula : C₁₈H₁₉Br₂NS

- Molecular Weight : 441.22 g/mol

- Key Features: A hexyl chain at position 10 improves solubility in non-polar solvents. This derivative is utilized in antimicrobial agents and organic semiconductors .

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine (CAS 1675-43-0)

Comparison with Target Compound :

| Property | 3,7-Bis(tert-octyl)-10H-phenothiazine | 3,7-Dibromo-10-hexylphenothiazine |

|---|---|---|

| Substituent Position | 3,7 | 3,7,10 |

| Functional Groups | tert-Octyl | Br, hexyl |

| Solubility | Low in polar solvents | Moderate in organic solvents |

| Application | Polymer stabilization | Antimicrobial/electronic uses |

Pharmacologically Active Derivatives

Mequitazine (CAS 29216-28-2)

- Molecular Formula : C₂₀H₂₂N₂S

- Molecular Weight : 322.47 g/mol

- Key Features : A 3-quinuclidinylmethyl group confers antihistaminic activity , used in allergy treatment .

10-Ethyl-N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine (CAS 161553-91-9)

- Molecular Formula : C₁₈H₂₃N₃S

- Molecular Weight : 313.46 g/mol

Comparison with Target Compound :

| Property | 3,7-Bis(tert-octyl)-10H-phenothiazine | Mequitazine |

|---|---|---|

| Substituents | Bulky alkyl | Heterocyclic |

| Bioactivity | Antioxidant | Antihistamine |

| Thermal Stability | High | Moderate |

生物活性

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is a phenothiazine derivative characterized by its unique molecular structure and potential biological activities. This compound, with the molecular formula C28H41NS and a molecular weight of approximately 423.7 g/mol, has gained attention in various fields of research due to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C28H41NS |

| Molecular Weight | 423.7 g/mol |

| Density | 0.992 g/cm³ |

| Boiling Point | 512.4 ºC at 760 mmHg |

| Flash Point | 263.7 ºC |

| LogP | 9.4604 |

These properties indicate a compound that is relatively stable at room temperature but may require careful handling due to its high boiling point and flash point.

Research indicates that phenothiazines, including 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine, exhibit a range of biological activities primarily through their interactions with various biological targets:

- Antioxidant Activity : Phenothiazines have been shown to possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress in cells, which can lead to various diseases.

- Anticancer Properties : Some studies suggest that phenothiazine derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may exert these effects by inhibiting oxidative damage and modulating neurotransmitter systems.

Case Studies and Research Findings

- Antioxidant Activity : A study assessing the antioxidant capacity of various phenothiazine derivatives found that compounds structurally similar to 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine exhibited significant free radical scavenging activity. This was measured using assays such as DPPH and ABTS, demonstrating the compound's potential in reducing oxidative stress in biological systems.

- Anticancer Activity : In vitro studies reported that phenothiazine derivatives could inhibit the growth of several cancer cell lines. For instance, one study highlighted that a related phenothiazine compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Neuroprotective Studies : Research involving animal models of Parkinson's disease indicated that phenothiazines could protect dopaminergic neurons from degeneration through their antioxidant effects and by reducing inflammation in neural tissues.

Toxicity and Safety Profile

While exploring the biological activities of 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine, it is essential to consider its toxicity profile. Preliminary toxicity assessments have indicated that while the compound shows promise for therapeutic applications, it also exhibits cytotoxicity at higher concentrations. The LC50 values for related compounds suggest a need for careful dosage regulation in potential therapeutic contexts.

Q & A

Q. Critical Data :

| Substituent Position | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 3,7-Di-tert-butyl | 62–76 | >98% | |

| 3-Bromo,7-tert-butyl | 58 | 95% |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct aromatic proton signals at δ 6.60–7.90 ppm (phenothiazine core) and δ 1.10–1.50 ppm (tetramethylbutyl groups) confirm substitution patterns .

- ¹³C NMR : Quaternary carbons of tert-butyl groups appear at δ 28–32 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., m/z 463.7607 for C₃₁H₄₅NS) .

- X-ray Crystallography : Resolves regioselectivity in asymmetric derivatives (e.g., triclinic crystal system with a = 8.1891 Å) .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

Low yields (~50–60%) often arise from steric hindrance of bulky tert-butyl groups. Mitigation strategies include:

- Temperature Optimization : Gradual heating (80°C → 120°C) reduces side reactions like oxidative dimerization .

- Catalytic Additives : Substoichiometric iodine (5 mol%) enhances cyclization efficiency .

- Byproduct Analysis : LC-MS monitors intermediates (e.g., thioether byproducts), guiding solvent adjustments (e.g., toluene for improved solubility) .

Advanced: How do structural modifications at the 3,7-positions influence biological activity (e.g., HDAC inhibition)?

Methodological Answer:

Substituents modulate hydrophobicity and steric bulk , affecting target binding:

- Benzhydroxamic Acid Derivatives :

- Methyl 4-[(10H-phenothiazin-10-yl)methyl]benzoate (compound 20) shows IC₅₀ = 120 nM against HDAC6 via hydrophobic interactions with the catalytic pocket .

- Trifluoromethyl Groups : Increase metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) but reduce solubility (logP = 5.2) .

Q. Structure-Activity Relationship (SAR) Table :

| Substituent | HDAC6 IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 3,7-Di-tert-butyl | 120 | 8.5 |

| 3-CF₃, 7-tert-butyl | 95 | 3.2 |

| 3-Bromo,7-tert-butyl | 220 | 12.1 |

Advanced: How to resolve contradictions in substituent effects on photostability?

Methodological Answer:

Discrepancies arise from substituent electronic vs. steric effects :

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce oxidation potential (Eₐₓ = +0.85 V vs. SCE) but increase susceptibility to UV degradation .

- Steric Shielding : Bulky tert-butyl groups at 3,7-positions block π-π stacking, enhancing photostability (t₁/₂ > 48 hours under UV light) .

Q. Experimental Design Recommendations :

- Compare degradation kinetics under controlled UV/vis light (λ = 365 nm) .

- Use cyclic voltammetry to correlate oxidation potential with stability .

Advanced: What computational methods predict regioselectivity in electrophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices (ƒ⁻) to identify nucleophilic sites (e.g., C-3/C-7 in phenothiazine) .

- Molecular Dynamics (MD) : Simulates steric accessibility of tert-butyl groups, favoring substitutions at less hindered positions .

Validation : Cross-reference computational data with experimental bromination regiochemistry (e.g., 3,7-dibromo derivatives confirmed by XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。